molecular formula C10H6Cl2N2O2 B155029 4,5-dichloro-6-hydroxy-2-phenyl-3(2H)-pyridazinone CAS No. 1698-64-2

4,5-dichloro-6-hydroxy-2-phenyl-3(2H)-pyridazinone

Cat. No. B155029
CAS RN: 1698-64-2
M. Wt: 257.07 g/mol
InChI Key: RLDVCUFZRBFQJE-UHFFFAOYSA-N
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Description

4,5-dichloro-6-hydroxy-2-phenyl-3(2H)-pyridazinone, also known as DCPP, is a chemical compound that belongs to the pyridazinone family. It has been extensively studied for its potential use in various scientific research applications. The compound has a unique chemical structure that makes it a promising candidate for future research.

Mechanism of Action

The mechanism of action of 4,5-dichloro-6-hydroxy-2-phenyl-3(2H)-pyridazinone is not fully understood. However, studies have shown that it works by inhibiting the activity of certain enzymes that play a role in the growth and proliferation of cancer cells. It also has antioxidant properties that may help protect cells from damage.
Biochemical and Physiological Effects:
4,5-dichloro-6-hydroxy-2-phenyl-3(2H)-pyridazinone has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect cells from oxidative stress. It has also been shown to improve cognitive function and memory in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of using 4,5-dichloro-6-hydroxy-2-phenyl-3(2H)-pyridazinone in lab experiments is that it has been extensively studied and its properties are well understood. It is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation is that it is not very soluble in water, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for research involving 4,5-dichloro-6-hydroxy-2-phenyl-3(2H)-pyridazinone. One area of research is in the development of new cancer treatments. 4,5-dichloro-6-hydroxy-2-phenyl-3(2H)-pyridazinone has shown promise in inhibiting the growth of cancer cells, and further research could lead to the development of new drugs that target this pathway. Another area of research is in the treatment of neurodegenerative disorders such as Alzheimer's disease. 4,5-dichloro-6-hydroxy-2-phenyl-3(2H)-pyridazinone has been shown to improve cognitive function in animal studies, and further research could lead to the development of new treatments for these disorders.

Synthesis Methods

4,5-dichloro-6-hydroxy-2-phenyl-3(2H)-pyridazinone can be synthesized using a variety of methods, including the reaction of 2,3-dichloroquinoxaline with phenylhydrazine followed by oxidation with potassium permanganate. Another method involves the reaction of 2,3-dichloroquinoxaline with phenylhydrazine in the presence of a catalyst such as palladium on carbon.

Scientific Research Applications

4,5-dichloro-6-hydroxy-2-phenyl-3(2H)-pyridazinone has been studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that 4,5-dichloro-6-hydroxy-2-phenyl-3(2H)-pyridazinone has anti-cancer properties and can inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

4,5-dichloro-2-phenyl-1H-pyridazine-3,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2O2/c11-7-8(12)10(16)14(13-9(7)15)6-4-2-1-3-5-6/h1-5H,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLDVCUFZRBFQJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=C(C(=O)N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60355321
Record name 4,5-dichloro-6-hydroxy-2-phenyl-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-dichloro-6-hydroxy-2-phenyl-3(2H)-pyridazinone

CAS RN

1698-64-2
Record name 4,5-dichloro-6-hydroxy-2-phenyl-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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